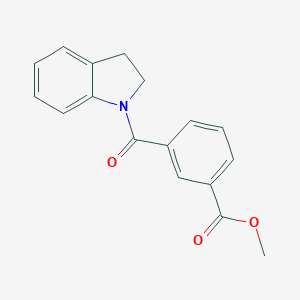![molecular formula C17H17ClN2O3 B250493 N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood.
Wirkmechanismus
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor, which is primarily found in the central nervous system. The this compound receptor plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood. ACPA binds to the this compound receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects
ACPA has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation. ACPA has also been shown to have neuroprotective properties, making it a potential treatment for various neurological disorders. Additionally, ACPA has been shown to have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
ACPA has several advantages for lab experiments. It is a selective agonist of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor, which allows for the precise modulation of physiological processes. ACPA is also highly potent, allowing for the use of lower concentrations in experiments. However, ACPA has several limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, ACPA has a short half-life, which can make it difficult to maintain a consistent concentration over time.
Zukünftige Richtungen
There are several future directions for the study of ACPA. One potential direction is the development of novel ACPA analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another potential direction is the study of ACPA in combination with other drugs for the treatment of various neurological disorders and cancer. Additionally, the study of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor and its downstream signaling pathways may lead to the development of novel therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of ACPA involves the reaction between 4-chloro-3-methylphenol and 3-aminobenzoic acid to form 4-chloro-3-methylphenyl 3-aminobenzoate. This intermediate is then reacted with acetic anhydride to form N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide. The synthesis of ACPA has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
ACPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. ACPA has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, ACPA has been shown to have potential as an anti-cancer agent.
Eigenschaften
Molekularformel |
C17H17ClN2O3 |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-8-15(6-7-16(11)18)23-10-17(22)20-14-5-3-4-13(9-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
IHIKOSJBAKLQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)
![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
